3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

Descripción general

Descripción

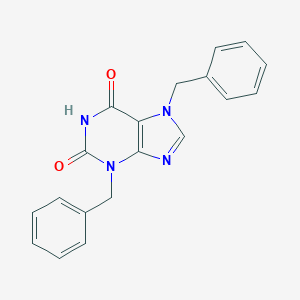

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C19H16N4O2 and a molecular weight of 332.36 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 3 and 7 of the purine ring .

Métodos De Preparación

The synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of purine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium ethoxide in ethanol as a base, which facilitates the nucleophilic substitution of the hydrogen atoms at positions 3 and 7 with benzyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may act as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and affecting the metabolic pathways . The exact molecular pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

Caffeine (1,3,7-trimethylxanthine): Unlike caffeine, which has methyl groups at positions 1, 3, and 7, this compound has benzyl groups at positions 3 and 7, making it bulkier and potentially altering its biological activity.

Theobromine (3,7-dimethylxanthine): Theobromine has methyl groups at positions 3 and 7, whereas this compound has benzyl groups, which may influence its solubility and interaction with biological targets.

These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties .

Actividad Biológica

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a purine derivative known for its potential biological activities. This compound is characterized by the presence of two benzyl groups at positions 3 and 7 of the purine structure, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields including oncology and metabolic disorders.

- Molecular Formula : C₁₉H₁₆N₄O₂

- Molecular Weight : 332.36 g/mol

- CAS Number : 139927-86-9

The biological activity of this compound primarily involves its role as an inhibitor of enzymes related to purine metabolism. It is hypothesized that the compound interacts with specific active sites on these enzymes, thus blocking their function and influencing metabolic pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes in purine metabolism. Its structure allows it to mimic natural substrates, potentially leading to competitive inhibition. This inhibition can affect various cellular processes, including:

- Cell Growth : By inhibiting purine metabolism, the compound may limit the availability of nucleotides necessary for DNA synthesis.

- Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival .

Case Studies and Research Findings

- Cancer Cell Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanisms involve targeting specific kinases associated with cell growth and survival pathways .

- Inflammatory Response : Other derivatives have demonstrated anti-inflammatory properties by acting as dual inhibitors of phosphodiesterase (PDE) isoenzymes. These compounds have shown efficacy in reducing pro-inflammatory cytokines like TNF-α in animal models.

Comparative Analysis

The biological activity of this compound can be compared with other purine derivatives:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Caffeine | Methylxanthine | Contains methyl groups | Stimulant effects on CNS |

| Theobromine | Methylxanthine | Similar to caffeine but with different effects | Mild stimulant; diuretic |

| This compound | Purine derivative | Contains two benzyl groups | Potential anti-cancer and anti-inflammatory activity |

Propiedades

IUPAC Name |

3,7-dibenzylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMANCBOGUXSDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325665 | |

| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139927-86-9 | |

| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.